molecular formula C13H18O3S B171048 3,3-Dimethyl-1-tosylbutan-2-one CAS No. 101268-22-8

3,3-Dimethyl-1-tosylbutan-2-one

Cat. No. B171048
M. Wt: 254.35 g/mol
InChI Key: HQISUXUFXCVRIR-UHFFFAOYSA-N
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Patent
US05350660

Procedure details

To a solution of 1-bromo-3,3-dimethylbutan-2-one (33.3 g, 0.19 mole) in dimethylsulfoxide (330 ml), sodium p-toluenesulfinate (34.9 g, 0.20 mole) was added in a small portion at 30°-40° C., and stirring was continued at 60°-70° C. for 18 hours. The resultant mixture was poured into ice-cold H2O (2 l), the precipitate was filtered by suction, washed with H2O and dried to give 41.6 g of 1-(p-toluenesulfonyl)-3,3-dimethylbutan-2-one as white crystals.
Quantity
33.3 g
Type
reactant
Reaction Step One
Name
sodium p-toluenesulfinate
Quantity
34.9 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5].[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([S:15]([O-:17])=[O:16])=[CH:11][CH:10]=1.[Na+]>CS(C)=O>[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([S:15]([CH2:2][C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5])(=[O:17])=[O:16])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
sodium p-toluenesulfinate
Quantity
34.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Name
Quantity
330 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice
Quantity
2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered by suction
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)CC(C(C)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.6 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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